Vonafexor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its high selectivity towards the farnesoid X receptor compared to other nuclear receptors and does not exhibit any activity on the bile acid receptor TGR5 . Vonafexor has been investigated for its potential therapeutic effects in various diseases, including chronic kidney disease, Alport syndrome, and non-alcoholic steatohepatitis .
准备方法
The synthesis of Vonafexor involves multiple steps, starting from the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:
Formation of the benzofuran core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the piperazine moiety: The piperazine ring is attached via nucleophilic substitution reactions.
Chlorination: Chlorine atoms are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
Vonafexor undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups present in this compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: As a selective farnesoid X receptor agonist, Vonafexor is used in research to study the role of this receptor in various biological processes.
Biology: this compound’s effects on gene expression and cellular pathways make it a valuable tool in biological research.
Medicine: Clinical studies have investigated this compound’s potential in treating diseases such as chronic kidney disease, Alport syndrome, and non-alcoholic steatohepatitis
Industry: this compound’s unique properties make it a candidate for the development of new therapeutic agents and drug formulations.
作用机制
Vonafexor exerts its effects by activating the farnesoid X receptor, a nuclear receptor mainly expressed in the liver, kidney, and gut. Upon activation, the farnesoid X receptor regulates the expression of genes involved in bile acid metabolism, inflammation, fibrosis, glucose, and lipid metabolism . This regulation leads to various therapeutic effects, including the reduction of liver fat, improvement of liver enzymes, and enhancement of renal function .
相似化合物的比较
Vonafexor is unique among farnesoid X receptor agonists due to its non-steroidal, non-bile acid structure and high selectivity for the farnesoid X receptor. Similar compounds include:
Ocaliva (obeticholic acid): Another farnesoid X receptor agonist used in the treatment of primary biliary cholangitis.
Nidufexor: A farnesoid X receptor agonist investigated for its potential in treating non-alcoholic steatohepatitis.
This compound’s unique chemical structure and pharmacokinetic profile differentiate it from these compounds, potentially offering a better therapeutic index and fewer side effects .
属性
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192171-69-9 |
Source
|
Record name | Vonafexor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONAFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。